molecular formula C21H16N2 B14786878 1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-

1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-

Katalognummer: B14786878
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: JQBIBBRDZIQWKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- is a heterocyclic organic compound that features an imidazole ring substituted with biphenyl and phenyl groups. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole ring from acetophenones and benzylic amines .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include cyclization, dehydration, and functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other molecules . Additionally, it can bind to specific proteins, altering their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl and phenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C21H16N2

Molekulargewicht

296.4 g/mol

IUPAC-Name

5-phenyl-2-(4-phenylphenyl)-1H-imidazole

InChI

InChI=1S/C21H16N2/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H,(H,22,23)

InChI-Schlüssel

JQBIBBRDZIQWKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.